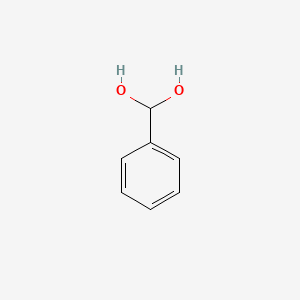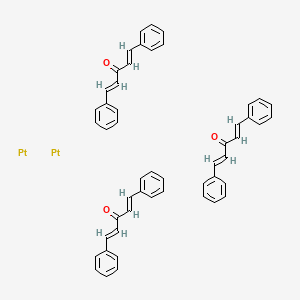
Phenylmethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenylmethanediol can be synthesized through the hydration of benzaldehyde. This process involves the addition of water to benzaldehyde under controlled conditions to form the geminal diol .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Phenylmethanediol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde or benzoic acid.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Aplicaciones Científicas De Investigación
Phenylmethanediol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenylmethanediol involves its interaction with various molecular targets and pathways. As a geminal diol, it can participate in hydrogen bonding and other interactions that influence its reactivity and stability . Its effects are primarily exerted through its ability to undergo oxidation and reduction reactions, which can lead to the formation of reactive intermediates and products .
Comparación Con Compuestos Similares
Benzyl Alcohol: Similar in structure but lacks the second hydroxyl group.
Benzaldehyde: The aldehyde form of phenylmethanediol.
Benzoic Acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its geminal diol structure, which makes it a short-lived intermediate in various chemical reactions . This property distinguishes it from other similar compounds and makes it valuable for specific research applications .
Propiedades
Número CAS |
4403-72-9 |
|---|---|
Fórmula molecular |
C7H8O2 |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
phenylmethanediol |
InChI |
InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h1-5,7-9H |
Clave InChI |
SNGARVZXPNQWEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12092553.png)
![(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)

![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)




![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B12092621.png)
![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)
![Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)


